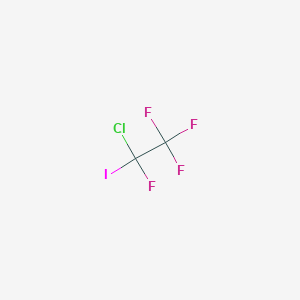

(1-Chloro)tetrafluoro-1-iodoethane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1-Chloro)tetrafluoro-1-iodoethane, also known as CF3I, is an organofluorine compound that has been used in various scientific and industrial applications. It is a colorless, non-flammable gas with a sweet odor. It is a stable compound, which is insoluble in water and has a low vapor pressure. CF3I is used in a variety of applications due to its unique physical and chemical properties. It has been used as a reagent in organic synthesis, as a propellant in aerosol cans, and as a solvent for the extraction of organic compounds. It is also used in the production of semiconductor materials and in the production of pharmaceuticals.

科学的研究の応用

Synthesis and Functionalization

(1-Chloro)tetrafluoro-1-iodoethane has been studied for its potential in the decarboxylation processes, offering a method for preparing 1,1,1,2-tetrafluoro2-iodoethane. This process involves a reaction mechanism with the formation of a CF3CFI anion, indicating its utility in synthesizing fluorinated organic compounds (Igumnov, 2022).

Electrophilic Fluorination

Electrophilic fluorination is a significant area of research where (1-Chloro)tetrafluoro-1-iodoethane plays a critical role. The compound serves as a key electrophilic fluorinating agent, highlighting its importance in introducing fluorine into organic molecules. This process is crucial for the synthesis of organofluorine compounds, demonstrating the compound's applicability in creating a wide range of fluorinated organic products (Singh & Shreeve, 2004).

Photocatalytic Radical Addition

The photocatalytic radical addition of terminal alkenes with (1-Chloro)tetrafluoro-1-iodoethane under blue LED light irradiation represents another innovative application. This method produces 1,1,2,2-tetrafluoro-4-iodoalkanes or 1,1,2,2-tetrafluoroalkenes in good yields. The process underscores the compound's versatility in photocatalytic applications, enabling the synthesis of fluorinated alkanes and alkenes with potential utility in various chemical industries (Voltrová, 2017).

Oxidation Reactions

A study on the preparation of a tetracoordinate 1,2-iodoxetane by the fluorination of a tricoordinate 1,2-iodoxetane with xenon difluoride followed by hydrolysis presented (1-Chloro)tetrafluoro-1-iodoethane's application in oxidation reactions. This compound effectively oxidized alcohols and sulfides to the corresponding aldehydes, ketones, and sulfoxides, showcasing its utility in mild conditions (Kano et al., 2004).

Versatile Mediator or Catalyst

(1-Chloro)tetrafluoro-1-iodoethane's role extends to serving as a mediator or catalyst in organic synthesis. Its effectiveness as a strong oxidant facilitates various "fluorine-free" functionalizations of organic compounds, including transformations of oxidizable functional groups and gold-catalyzed oxidative coupling reactions. This versatility underscores the compound's broad applicability in enhancing the efficiency and selectivity of chemical reactions (Stavber, 2011).

特性

IUPAC Name |

1-chloro-1,2,2,2-tetrafluoro-1-iodoethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2ClF4I/c3-1(4,8)2(5,6)7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIPETVAKXQJPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)I)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2ClF4I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342827 |

Source

|

| Record name | (1-Chloro)tetrafluoro-1-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Chloro)tetrafluoro-1-iodoethane | |

CAS RN |

754-23-4 |

Source

|

| Record name | (1-Chloro)tetrafluoro-1-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1349004.png)

![4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349015.png)

![5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1349019.png)

![2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol](/img/structure/B1349033.png)

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol](/img/structure/B1349043.png)